4'-O-Methylglabridin, (S)-
Description
Overview of Isoflavonoids in Natural Product Chemistry
Isoflavonoids are a class of phenolic compounds primarily found in the Leguminosae family of plants. rsc.org They are structurally characterized by a 3-phenylchroman skeleton, which differentiates them from their 2-phenylchroman flavonoid counterparts. nih.gov This structural variance arises from a 1,2-aryl migration during their biosynthesis. rsc.org The isoflavonoid (B1168493) family is diverse, encompassing various subclasses such as isoflavones, isoflavanones, isoflavans, pterocarpans, and rotenoids, with structural diversity further amplified by modifications like hydroxylation, methylation, and glycosylation. rsc.org
In plants, isoflavonoids play crucial roles in defense mechanisms against pathogens and are involved in symbiotic relationships with microorganisms. rsc.orgnih.gov Beyond their botanical functions, isoflavonoids have garnered significant attention for their potential health benefits in humans. nih.govresearchgate.net They are often classified as phytoestrogens due to their structural similarity to estrogen, allowing them to interact with estrogen receptors. nih.govoregonstate.edu This interaction can lead to a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. nih.govmdpi.com
Contextualization of Glabridin (B1671572) and its Derivatives within Flavonoid Research
Glabridin is a prominent isoflavan (B600510), a type of isoflavonoid, extracted from the roots of the licorice plant, Glycyrrhiza glabra. mdpi.comfrontiersin.org It is a key bioactive constituent of licorice and has been the subject of extensive pharmacological research. researchgate.netnih.gov Studies have highlighted its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential antitumor effects. frontiersin.orgresearchgate.net
The therapeutic potential of glabridin has spurred interest in its derivatives, with researchers synthesizing and investigating various analogues to enhance its stability, bioavailability, and efficacy. mdpi.combiorxiv.org These derivatives often involve modifications to the hydroxyl groups on the glabridin scaffold. nih.gov The investigation of these derivatives, including methylated forms like 4'-O-Methylglabridin, is a significant area of flavonoid research, aiming to understand structure-activity relationships and develop novel therapeutic agents. mdpi.comchemfaces.com
Significance of (S)-4'-O-Methylglabridin as a Target for Academic Investigation
(S)-4'-O-Methylglabridin is a methylated derivative of glabridin, where the hydroxyl group at the 4'-position is replaced by a methoxy (B1213986) group. dergipark.org.tr This specific modification makes it a compelling subject for scientific investigation for several reasons. Firstly, methylation can significantly alter the physicochemical properties of a compound, potentially affecting its solubility, stability, and ability to cross biological membranes, which in turn can influence its bioavailability and bioactivity. mdpi.com
Secondly, the stereochemistry of the molecule, denoted by the "(S)-" configuration, is crucial. The three-dimensional arrangement of atoms in a molecule can dramatically impact its interaction with biological targets such as enzymes and receptors. Therefore, studying the specific (S)-enantiomer is essential for understanding its precise biological function.
Current Gaps and Research Objectives in (S)-4'-O-Methylglabridin Studies
Despite its potential, research specifically focused on (S)-4'-O-Methylglabridin is still in its nascent stages. A significant portion of the existing literature discusses glabridin and its derivatives more broadly, with specific data on the (S)-enantiomer of 4'-O-Methylglabridin being limited. dergipark.org.tracs.org
Key research gaps include:
Comprehensive Biological Profiling: While the parent compound, glabridin, has been extensively studied, a thorough investigation into the full spectrum of biological activities of (S)-4'-O-Methylglabridin is lacking.
Mechanism of Action: The precise molecular mechanisms by which (S)-4'-O-Methylglabridin exerts its effects are not yet fully elucidated.
Biosynthesis and Synthesis: The complete biosynthetic pathway of glabridin and its derivatives, including the methylation step leading to 4'-O-Methylglabridin, is complex and not entirely understood. biorxiv.org Furthermore, efficient and stereoselective synthetic routes to produce (S)-4'-O-Methylglabridin for research purposes need to be developed.
Comparative Studies: Direct, head-to-head comparative studies of (S)-4'-O-Methylglabridin with its (R)-enantiomer and the parent compound, glabridin, are needed to clearly delineate the impact of methylation and stereochemistry on its biological activity.
Future research objectives should therefore focus on addressing these gaps. This includes conducting comprehensive in vitro and in vivo studies to characterize its pharmacological profile, employing molecular biology techniques to identify its cellular targets and signaling pathways, and developing robust synthetic methodologies. Such studies will be crucial in unlocking the full scientific and potential therapeutic value of this intriguing isoflavonoid derivative.
Structure
3D Structure
Properties
CAS No. |
105119-61-7 |
|---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(3S)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol |
InChI |
InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m1/s1 |
InChI Key |
ZZAIPFIGEGQNHP-CQSZACIVSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H](C3)C4=C(C=C(C=C4)OC)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Botanical Sources of (S)-4'-O-Methylglabridin and Related Isoflavonoids
The occurrence of (S)-4'-O-Methylglabridin in the plant kingdom is highly specific. Research has primarily identified it in a select few species, notably within the Leguminosae (Fabaceae) family. Its presence is often alongside other structurally similar isoflavonoids, which underscores the biosynthetic pathways active within these plants.
Entada rheedii Spreng as a Source of 4'-O-Methylglabridin
Entada rheedii Spreng., a large woody climber found in tropical regions, has been identified as a botanical source of 4'-O-Methylglabridin. researchgate.net A study involving the chemical investigation of the bark of E. rheedii led to the successful isolation of this compound. researchgate.net This was a significant finding, as it was the first time 4'-O-Methylglabridin had been reported in this species. researchgate.net
The isolation process from E. rheedii also yielded a variety of other related flavonoid compounds. This co-occurrence provides valuable chemotaxonomic information and insight into the plant's secondary metabolism. The isolated isoflavonoids are detailed in the table below. researchgate.net
| Compound Isolated from Entada rheedii | Class |
| 4'-O-Methylglabridin | Isoflavan (B600510) |
| Glabridin (B1671572) | Isoflavan |
| Hispaglabridin A | Isoflavan |
| Liquiritigenin | Flavanone (B1672756) |
| Isoliquiritigenin | Chalcone (B49325) |
| Shinflavanone | Flavanone |
| Epicatechin | Flavan-3-ol |
Data sourced from Mehedi et al., 2015. researchgate.net
Glycyrrhiza glabra (Licorice) as a Source of Glabridin and its Derivatives
The most well-documented source of 4'-O-Methylglabridin is the root of Glycyrrhiza glabra, commonly known as licorice. nih.govnih.gov This plant is renowned for its rich and complex phytochemical profile, which includes a vast number of flavonoids. nih.govnih.gov Among these, the isoflavan glabridin is the most prominent, constituting between 0.08% and 0.35% of the root's dry weight. nih.govwikipedia.org
4'-O-Methylglabridin is a naturally occurring derivative of glabridin found within licorice root extracts. nih.gov Its isolation has been reported alongside other related isoflavans, demonstrating the structural diversity of these compounds within a single plant species.
| Compound | Class | Significance |
|---|---|---|
| Glabridin | Isoflavan | Principal isoflavonoid (B1168493) in licorice root. nih.govresearchgate.net |
| 4'-O-Methylglabridin | Isoflavan | A methylated derivative of glabridin. nih.gov |
| Hispaglabridin A | Isoflavan | A related prenylated isoflavan. nih.gov |
| Hispaglabridin B | Isoflavan | Another related prenylated isoflavan. nih.gov |
| 3'-hydroxy-4'-O-methylglabridin | Isoflavan | A hydroxylated and methylated glabridin derivative. nih.gov |
Exploration of Other Potential Plant Species Containing Related Isoflavonoids
While Entada rheedii and Glycyrrhiza glabra are the confirmed sources of 4'-O-Methylglabridin, the chemical's structural class—prenylated isoflavonoids—is characteristic of the Leguminosae family. Plants from this family are known for producing a wide array of such secondary metabolites. Therefore, it is plausible that other species within genera such as Dalbergia or Pueraria, known for their isoflavonoid content, could be potential, yet currently undocumented, sources of 4'-O-Methylglabridin or its close structural analogs. mdpi.com Further phytochemical screening of related species is required to confirm this hypothesis.
Advanced Extraction Techniques for (S)-4'-O-Methylglabridin
The isolation of specific, often low-concentration, secondary metabolites like (S)-4'-O-Methylglabridin from complex plant matrices necessitates sophisticated extraction and partitioning methodologies. These techniques are designed to separate compounds based on their physicochemical properties, primarily polarity.
Methanol (B129727) Extraction and Modified Kupchan Partitioning Protocols
A widely used and effective method for the initial extraction and subsequent fractionation of plant material is a combination of methanol extraction followed by a modified Kupchan partitioning scheme. researchgate.netscribd.com This protocol was successfully employed in the isolation of 4'-O-Methylglabridin from the bark of Entada rheedii. researchgate.net
The process begins with the exhaustive extraction of the dried, ground plant material with methanol. scribd.comnih.gov This step yields a crude methanol extract containing a broad spectrum of phytochemicals. The crude extract is then subjected to the modified Kupchan solvent-solvent partitioning protocol. scribd.comnih.govresearchgate.net This involves dissolving the extract in an aqueous methanol solution (e.g., 90% methanol) and partitioning it sequentially against a series of immiscible organic solvents of increasing polarity. scribd.comnih.govresearchgate.net
A typical Kupchan partitioning sequence is as follows:
n-Hexane: This non-polar solvent isolates highly non-polar compounds like fats, waxes, and some terpenoids.
Carbon Tetrachloride or Dichloromethane/Chloroform (B151607): These solvents of intermediate polarity extract compounds such as less polar flavonoids and alkaloids. scribd.comresearchgate.net
Ethyl Acetate (B1210297): This polar solvent is effective for extracting a wide range of flavonoids, including isoflavans like 4'-O-Methylglabridin, and other polyphenols. researchgate.net
Aqueous Residue: The final aqueous fraction contains highly polar compounds like sugars and glycosides.
This systematic fractionation simplifies the chemical mixture in each partition, facilitating the subsequent isolation of pure compounds through chromatographic techniques. researchgate.net
Successive Solvent Extraction Strategies for Secondary Metabolites
Successive solvent extraction is a foundational technique in phytochemistry used to fractionate plant constituents based on their polarity. wisdomlib.orgnih.gov This method involves the sequential extraction of the same plant material with a series of solvents, starting with a non-polar solvent and gradually moving to more polar ones. wisdomlib.orgmdpi.com
| Solvent | Polarity | Typical Compounds Extracted |
|---|---|---|
| Hexane / Petroleum Ether | Non-polar | Fats, oils, waxes, sterols, non-polar terpenoids |
| Chloroform / Dichloromethane | Medium-polar | Terpenoids, alkaloids, some flavonoids |
| Ethyl Acetate | Medium-polar | Many flavonoids, polyphenols, aglycones |
| Acetone | Polar aprotic | Tannins, some flavonoids. researchgate.net |
| Ethanol / Methanol | Polar protic | Saponins, flavonoid glycosides, most polar compounds |
| Water | Highly polar | Sugars, amino acids, highly polar glycosides, mineral salts |
This approach is advantageous as it provides a systematic separation of compounds into different fractions, which can simplify the subsequent purification process. researchgate.net Using a range of solvents in succession is often more efficient for extracting a broader spectrum of compounds with varying antioxidant activities compared to a single-solvent extraction. mdpi.comresearchgate.net Modern variations of this principle are employed in techniques like accelerated solvent extraction (ASE) and pressurized liquid extraction (PLE), which use high temperature and pressure to enhance efficiency. mdpi.comresearchgate.net
Chromatographic Purification and Separation Methodologies
Following crude extraction, a series of chromatographic steps are essential to isolate 4'-O-Methylglabridin from other co-extracted compounds.
Sephadex Size Exclusion Chromatography for Fractionation
Size exclusion chromatography, often utilizing Sephadex LH-20, is a common technique for the initial fractionation of crude plant extracts. nih.gov This method separates molecules based on their molecular size and weight. nih.gov When a licorice root extract is passed through a Sephadex LH-20 column, larger molecules elute first, while smaller molecules, including isoflavans like 4'-O-Methylglabridin, are temporarily retained in the pores of the chromatography matrix, allowing for their separation from high-molecular-weight compounds such as polysaccharides. nih.govcytivalifesciences.co.jp Methanol, or combinations of methanol with water or other organic solvents, is typically used as the mobile phase to elute the compounds. nih.gov This step effectively groups compounds of similar size, simplifying the mixture for subsequent high-resolution purification stages.
Silica (B1680970) Gel Column Chromatography Techniques
Silica gel column chromatography is a fundamental purification technique that separates compounds based on their polarity. nih.gov The crude or partially purified extract from the previous step is loaded onto a column packed with silica gel, a polar stationary phase. nih.gov A non-polar solvent, such as petroleum ether or hexane, is initially used as the mobile phase. As the solvent polarity is gradually increased by adding more polar solvents like ethyl acetate or methanol, compounds begin to elute from the column in order of increasing polarity. Non-polar compounds elute first, while more polar compounds are retained longer on the silica gel. Since 4'-O-Methylglabridin has a moderate polarity, this technique is highly effective for separating it from both less polar and more polar impurities present in the licorice extract.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
For the final stage of purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netrjptonline.orgisca.in This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, typically a reversed-phase C18 column. researchgate.netrjptonline.org Separation is based on the differential partitioning of compounds between the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the stationary phase. researchgate.netresearchgate.net By using a gradient elution, where the solvent composition is changed over time, a very fine separation of closely related compounds can be achieved. nih.gov Fractions are collected as they exit the column, and those containing the target compound are pooled. This method can yield 4'-O-Methylglabridin with a purity exceeding 95%. researchgate.net
Thin-Layer Chromatography (TLC) for Screening and Monitoring
Throughout the purification process, Thin-Layer Chromatography (TLC) serves as a rapid, simple, and economical tool for screening and monitoring. researchgate.net A small amount of the extract or the fractions collected from column chromatography is spotted onto a silica gel plate (the stationary phase). The plate is then placed in a chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. This allows for the visualization of the separation progress. By comparing the position of the spots to a known standard of 4'-O-Methylglabridin, researchers can quickly identify which fractions contain the desired compound and assess its purity before pooling them for the next step or final analysis. researchgate.net
Biosynthetic Pathways and Engineering
Predicted Biosynthetic Routes of Isoflavonoid (B1168493) Precursors Leading to Glabridin (B1671572)
The formation of glabridin, the immediate precursor to 4'-O-Methylglabridin, involves a complex network of biosynthetic routes. Researchers have utilized metabolic pathway search algorithms combined with retrosynthetic analysis to predict potential pathways, identifying as many as 16 theoretical routes involving 31 intermediate metabolites. biorxiv.orgresearchgate.netbiorxiv.org
The synthesis of glabridin is understood to proceed through the isoflavone (B191592) synthesis pathway. frontiersin.org This pathway is a branch of the general phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. The isoflavonoid biosynthetic pathway begins with the enzyme isoflavone synthase (IFS), which catalyzes the conversion of a flavanone (B1672756) intermediate into a 2-hydroxyisoflavanone. frontiersin.orgnih.gov This is a key branching point from the flavonoid pathway. Subsequent dehydration by 2‐hydroxyisoflavanone dehydratase (HID) leads to the formation of isoflavones. nih.gov While isoflavonoids are predominantly found in leguminous plants, the enzymes for their synthesis have been identified in other species as well. nih.gov
The biosynthesis of all isoflavonoids, including glabridin, begins with the primary amino acid L-phenylalanine. biorxiv.orgresearchgate.netbiorxiv.org Through the action of a series of enzymes, L-phenylalanine is converted into p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. nih.gov This molecule serves as a precursor for the synthesis of the C6-C3-C6 core structure characteristic of flavonoids and isoflavonoids. nih.gov
Metabolomic profiling of Glycyrrhiza species has helped to identify key intermediate metabolites in the glabridin biosynthetic network. biorxiv.org Among the numerous predicted intermediates, compounds such as formononetin (B1673546) and medicarpin (B1676140) have been identified as crucial metabolic nodes in the pathway leading to glabridin. biorxiv.orgbiorxiv.org The presence of these intermediates in Glycyrrhiza glabra supports their role in the biosynthetic route. biorxiv.org
Enzymatic Transformations in Glabridin and 4'-O-Methylglabridin Biosynthesis
The conversion of early isoflavonoid precursors into glabridin and subsequently 4'-O-Methylglabridin is orchestrated by a series of specific enzymatic reactions, including reductions, prenylations, cyclizations, and methylations. biorxiv.org
Prenylation, the attachment of a prenyl group, is a critical step in the biosynthesis of glabridin. A key enzyme in this process is a pterocarpan (B192222) prenyltransferase. Research has identified PcM4DT from Psoralea corylifolia as an enzyme capable of catalyzing the synthesis of 4'-O-methylpreglabridin from medicarpin. nih.gov Within Glycyrrhiza glabra, the prenyltransferase GgPT1 has been shown to convert vestitol (B31614) and demethylvestitol (B129825) into 4'-O-methylpreglabridin and preglabridin, respectively. biorxiv.org
Following prenylation, an intramolecular oxidative cyclization is required to form the characteristic pyran ring of the glabridin skeleton. biorxiv.orgbiorxiv.org An enzyme designated GgOC1, belonging to the BBE-type enzyme family, has been identified as the catalyst for this reaction. biorxiv.orgbiorxiv.org Functional assays have demonstrated that GgOC1 catalyzes the oxidative cyclization of both 4'-O-methylpreglabridin and preglabridin to yield 4'-O-methylglabridin and glabridin, respectively. biorxiv.orgbiorxiv.org
| Enzyme | Substrate(s) | Product(s) | Function |
| GgPT1 | Vestitol, Demethylvestitol | 4'-O-Methylpreglabridin, Preglabridin | Prenylation |
| PcM4DT | Medicarpin | 4'-O-Methylpreglabridin | Prenylation |
| GgOC1 | 4'-O-Methylpreglabridin, Preglabridin | 4'-O-Methylglabridin, Glabridin | Oxidative Cyclization |
The final step in the biosynthesis of 4'-O-Methylglabridin is the methylation of the 4'-hydroxyl group of glabridin. This reaction is catalyzed by a specific O-methyltransferase (OMT). While the specific methyltransferase from Glycyrrhiza species responsible for this step has not been fully characterized in the provided literature, the general reaction involves the transfer of a methyl group, typically from S-adenosyl methionine (SAM), to the hydroxyl group. Synthetic routes often achieve this methylation using reagents like methyl iodide in the presence of a base. evitachem.com In the broader context of plant biochemistry, numerous 4'-O-methyltransferases have been identified that perform similar functions in other biosynthetic pathways, such as the NpN4OMT in the galanthamine (B1674398) pathway, which methylates norbelladine. nih.gov
Conversely, demethylation also plays a role in the biosynthetic network. An enzyme, GgDMT1, has been identified that can demethylate 4'-O-methylglabridin back to glabridin. biorxiv.org This enzyme shows high promiscuity, also acting on vestitol and 4'-O-methylpreglabridin. biorxiv.org
Medicarpin is a pivotal branch-point intermediate in the biosynthesis of many isoflavonoids, including glabridin. biorxiv.orgnih.gov It is classified as a phytoalexin, a compound produced by plants in response to pathogen attack. nih.govfrontiersin.org In the context of glabridin synthesis, medicarpin serves as a substrate for downstream enzymes. nih.gov
Genetic and Genomic Approaches to Elucidate Biosynthesis
The intricate biosynthetic network leading to glabridin, the immediate precursor of (S)-4'-O-Methylglabridin, has been systematically unraveled through advanced genetic and genomic techniques. These approaches have been crucial in identifying the specific enzymes responsible for constructing this valuable isoflavonoid.
Transcriptome and Genome Mining in Glycyrrhiza Species for Enzyme Identification
To pinpoint the genes involved in glabridin biosynthesis, researchers have undertaken comprehensive "omics" analyses of various Glycyrrhiza species. biorxiv.org A pivotal study involved sequencing the chromosome-level genome of Glycyrrhiza glabra, which resulted in a 415 Mb assembly and the prediction of 34,941 protein-coding genes. biorxiv.org This genomic data was integrated with an extensive transcriptomic analysis encompassing 183 samples from five different Glycyrrhiza species, collected across various locations, seasons, and plant organs (tap roots, horizontal roots, stems, leaves, and sprouts). biorxiv.org
This large-scale transcriptomic study revealed distinct expression patterns, with genes clustering based on the plant organ. biorxiv.org A specific cluster of genes showed enriched expression in the roots, the primary site of glabridin accumulation, providing a strong indication of their involvement in its biosynthesis. biorxiv.org By combining genome mining, co-expression analysis, and metabolic pathway search algorithms, researchers could effectively screen for candidate genes belonging to the required enzyme classes for the pathway. biorxiv.org Further integrated analyses of metabolomics and transcriptomics across four different Glycyrrhiza species have corroborated that the primary metabolic differences among them are concentrated in the isoflavonoid biosynthesis pathway, allowing for the identification of 99 genes and 27 metabolites related to this pathway. nih.gov
**Table 1: Summary of Omics Data for Enzyme Discovery in *Glycyrrhiza glabra***
| Data Type | Description | Key Findings |
|---|---|---|
| Genome Sequencing | Chromosome-level assembly | Total size of 415 Mb; 34,941 predicted protein-coding genes. biorxiv.org |
| Transcriptome Analysis | 183 samples from 5 species across different tissues and seasons | Organ-specific gene expression profiles; identification of a root-expressed gene cluster. biorxiv.org |
| Metabolome Analysis | UPLC-MS/MS and GC-MS profiling of roots | Identification of 2,716 metabolites, including 527 flavonoids. nih.gov |
Identification of Key Tailoring Enzymes Involved in Biosynthetic Networks
The biosynthesis of glabridin from the central isoflavonoid pathway involves a series of modifications by specialized "tailoring enzymes." biorxiv.orgbiorxiv.org These enzymes are responsible for the unique chemical structure of glabridin. biorxiv.org The process was deconstructed into four key classes of tailoring reactions: pterocarpin reduction, prenylation, prenyl cyclization, and demethylation. biorxiv.org The enzymes mediating these transformations are pterocarpin reductases (PTRs), prenyltransferases (PTs), oxidative cyclases (OCs), and demethylases (DMTs), respectively. biorxiv.org
Through comparative transcriptome analysis and in vitro enzymatic assays, specific enzymes have been identified and characterized. nih.gov For instance, a pterocarpan prenyltransferase (PcM4DT) from Psoralea corylifolia and a pterocarpan reductase (PTR8) from G. glabra were confirmed as key enzymes that catalyze the synthesis of 4'-O-methylpreglabridin, a precursor to glabridin. nih.gov This systematic approach uncovered a complex, maze-like biosynthetic network where a set of promiscuous enzymes supports multiple parallel routes to the final product, enhancing the pathway's robustness. biorxiv.org
Table 2: Key Tailoring Enzymes in Glabridin Biosynthesis
| Enzyme Class | Identified Enzyme Example | Function |
|---|---|---|
| Pterocarpin Reductase (PTR) | GgPTR2, PTR8 | Reduction of pterocarpin scaffold. biorxiv.orgnih.gov |
| Prenyltransferase (PT) | PcM4DT, GgPTR1 | Adds a prenyl group to the isoflavonoid core. biorxiv.orgnih.gov |
| Oxidative Cyclase (OC) | GgOC1 | Catalyzes the cyclization of the prenyl group. biorxiv.org |
| Demethylase (DMT) | GgDMT1 | Removes a methyl group. biorxiv.org |
Synthetic Biology and Metabolic Engineering for (S)-4'-O-Methylglabridin Production
The identification of the complete biosynthetic pathway for glabridin has enabled its transfer into microbial hosts, offering a promising alternative to extraction from plant sources. nih.gov Saccharomyces cerevisiae (baker's yeast) has emerged as a key "cell factory" for this purpose due to its well-characterized genetics and robustness in industrial fermentations. illinois.edunih.gov
Reconstruction of Biosynthetic Routes in Heterologous Hosts (e.g., Saccharomyces cerevisiae)
Researchers have successfully reconstructed the glabridin biosynthetic pathway in S. cerevisiae to achieve de novo production from glucose. biorxiv.org This complex feat of metabolic engineering involved expressing a series of enzymes from G. glabra. biorxiv.org To form the core isoflavonoid scaffold, medicarpin, four enzymes (GgI2'H1, GgIFR1, GgVR1, and GgPTS1) were introduced into the yeast. biorxiv.org
Following the establishment of this core pathway, the specific tailoring module for glabridin synthesis was added. biorxiv.org This module included the enzymes GgPTR1, GgPT1, GgOC1, and GgDMT1. biorxiv.org The successful co-expression of these plant enzymes in yeast resulted in a fully engineered strain capable of producing glabridin, reaching a final titer of 0.5 mg/L in shake-flask fermentation. biorxiv.org This demonstrates the feasibility of using engineered microbes for the production of complex plant-derived natural products. biorxiv.org
Optimization of Enzyme Activity and Pathway Efficiency in Engineered Systems
A significant challenge in metabolic engineering is balancing the flux of the newly introduced pathway to maximize yield and productivity. nih.gov Once a pathway is reconstructed in a heterologous host, optimization is required to improve its efficiency. One strategy involves enhancing the catalytic activity of key enzymes. For example, molecular docking and site-directed mutagenesis of the pterocarpan reductase PTR8 revealed that an H270A mutant could enhance the conversion rate of its substrate, licoagrocarpin, providing a more efficient enzymatic tool for the pathway. nih.gov
Another powerful approach is the combinatorial tuning of gene expression. nih.gov By creating libraries of promoter mutants with varying strengths for each pathway gene, it is possible to rapidly screen for the optimal expression levels needed to balance metabolic flow. nih.gov This method, known as 'customized optimization of metabolic pathways by combinatorial transcriptional engineering (COMPACTER)', allows for the tailoring of pathways to different host strain backgrounds, which is critical as optimal expression levels are often host-specific. nih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for (S)-4'-O-Methylglabridin and Related Isoflavans
The total synthesis of (S)-4'-O-Methylglabridin, a process of constructing the complex molecule from simpler, commercially available starting materials, presents significant stereochemical challenges. The focus of synthetic strategies is to control the formation of the chiral center at the C3 position of the isoflavan (B600510) core.
Achieving the desired (S)-configuration at the C3 position of the isoflavan skeleton is a primary objective in the synthesis of 4'-O-Methylglabridin. Various stereoselective methods have been developed to produce chiral isoflavans with high enantiomeric purity.
One notable approach involves the asymmetric transfer hydrogenation (ATH) of isoflavones. This method utilizes a chiral catalyst, often a ruthenium complex, to deliver hydrogen atoms to the double bond of the isoflavone (B191592) precursor in a spatially controlled manner, leading to the formation of the desired stereoisomer. researchgate.net A key strategy in this context is the domino ATH/deoxygenation reaction, which allows for the direct conversion of racemic isoflavanones into virtually enantiopure isoflavans through a dynamic kinetic resolution (DKR) process. acs.org This protocol is advantageous as it can tolerate various substituents on the aromatic rings of the substrate. acs.org
Another effective methodology is the α-benzylation of chiral imidazolidinones. This technique employs 2-O-methoxymethylbenzyl bromides as key reagents to construct the isoflavan framework, resulting in high yields and excellent enantiomeric excess. africaresearchconnects.com The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed, is a common strategy in the asymmetric synthesis of flavonoids.
Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of isoflavanones, which are immediate precursors to isoflavans. Chiral organocatalysts can facilitate stereocontrolled aldol (B89426) reactions to construct the isoflavanone (B1217009) skeleton with high enantioselectivity. researchgate.net
Table 1: Comparison of Stereoselective Synthesis Methodologies
| Methodology | Key Features | Advantages |
|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Utilizes chiral metal catalysts (e.g., Ruthenium) to reduce isoflavones or isoflavanones. researchgate.net | High enantioselectivity, applicable to a range of substrates. acs.org |
| Chiral Imidazolidinone-mediated Alkylation | Employs chiral auxiliaries to direct stereoselective alkylation. africaresearchconnects.com | High yields and excellent enantiomeric excess. africaresearchconnects.com |
The stereocontrolled synthesis of (S)-4'-O-Methylglabridin and related isoflavans relies on a sequence of key reactions and the formation of specific chemical intermediates. A common starting point for many synthetic routes is the construction of a 2-hydroxydeoxybenzoin or a chalcone (B49325) precursor. rsc.org These intermediates are then cyclized to form the chromanone ring system of the isoflavan. rsc.org
In a representative synthesis of an (S)-isoflavan, a chromone (B188151) can be converted to a vinyl iodide. acs.org Subsequent Suzuki coupling with a boronic acid, followed by conjugate reduction, yields a racemic isoflavanone. acs.org This racemic isoflavanone is a crucial intermediate that can then be subjected to asymmetric transfer hydrogenation with dynamic kinetic resolution to produce the enantiopure (S)-isoflavan. acs.org
Key intermediates in these synthetic pathways often include:
2-Hydroxydeoxybenzoins: These are precursors for the formation of the isoflavone skeleton through the incorporation of an additional carbon atom. rsc.org
Chalcones: These can be converted to isoflavones via an oxidative rearrangement. rsc.org
Isoflavanones: These are immediate precursors to isoflavans and can be synthesized stereoselectively or resolved from a racemic mixture. acs.orgresearchgate.net
Chiral Alcohols: Asymmetric reduction of isoflavanones can produce chiral 3-phenylchroman-4-ols, which can then be deoxygenated to afford the desired isoflavan. researchgate.net
The choice of protecting groups for the hydroxyl functionalities on the aromatic rings is also a critical aspect of the synthetic strategy to ensure that reactions occur at the desired positions.
Development of (S)-4'-O-Methylglabridin Derivatives and Analogs
To explore the structure-activity relationships and potentially enhance the biological properties of (S)-4'-O-Methylglabridin, researchers have synthesized a variety of derivatives and analogs. These modifications typically target the hydroxyl groups, the prenyl side chain, and the stereochemistry of the molecule.
The hydroxyl groups on the aromatic rings of (S)-4'-O-Methylglabridin are prime targets for chemical modification. The phenolic hydroxyl at the C7 position and the hydroxyl at the C2' position are of particular interest. The importance of the hydroxyl groups at the C2' and C4' positions has been highlighted in structure-activity relationship studies of the parent compound, glabridin (B1671572). researchgate.net
Derivatization strategies at these positions often involve:
O-alkylation: Introduction of alkyl groups to the hydroxyl moieties can alter the lipophilicity and hydrogen-bonding capabilities of the molecule. nih.gov
O-acylation: Conversion of hydroxyl groups to esters can serve as a prodrug strategy or modify the compound's pharmacokinetic profile. nih.gov
Glucuronidation: While often a metabolic process, targeted synthesis of glucuronide conjugates can be performed to study their biological activity. The presence of the 4'-O-methyl group in 4'-O-Methylglabridin is thought to block glucuronidation at that site, potentially influencing its metabolic stability. researchgate.net
Selective modification of one hydroxyl group over another can be achieved by using protecting groups or by exploiting the differential reactivity of the hydroxyls. For example, the hydroxyl group at the C7 position is generally more acidic and reactive than the one at the C2' position.
The prenyl side chain at the C8 position of (S)-4'-O-Methylglabridin is a key structural feature that contributes significantly to its biological activity. Modifications to this moiety can have a profound impact on the molecule's properties.
Strategies for altering the prenyl group include:
Hydrogenation: Saturation of the double bond in the prenyl group can lead to analogs with different conformational flexibility and lipophilicity. researchgate.net
Epoxidation and Dehydrogenation: Introduction of an epoxide or additional double bonds can create new reactive sites and alter the shape of the molecule. nih.govresearchgate.net
Oxidative Cyclization: The prenyl group can be enzymatically or chemically cyclized with a neighboring hydroxyl group to form an additional ring, as seen in the biosynthesis of related natural products. nih.govresearchgate.net
Chain Elongation or Shortening: Synthesis of analogs with different lengths of the alkyl side chain can probe the optimal size for interaction with biological targets. researchgate.net
These modifications are often inspired by the diversity of prenylated flavonoids found in nature and aim to explore how changes in the side chain affect biological function. nih.gov
The stereochemistry at the C3 position of the isoflavan core is known to be a critical determinant of biological activity in many isoflavonoids. nih.gov To investigate the importance of this stereocenter in (S)-4'-O-Methylglabridin, the synthesis of its enantiomer, (R)-4'-O-Methylglabridin, and other diastereomers is essential.
The synthesis of these chiral analogs can be achieved by employing the enantiomer of the chiral catalyst or auxiliary used in the stereoselective synthesis of the (S)-enantiomer. nih.gov For instance, in asymmetric transfer hydrogenation, using an (R,R)-configured catalyst would lead to the (R)-isoflavan, while an (S,S)-catalyst would produce the (S)-isomer. nih.gov
By comparing the biological activities of the different stereoisomers, researchers can gain valuable insights into the specific three-dimensional requirements for the molecule's interaction with its biological targets. This information is crucial for the design of more potent and selective analogs. The study of the stereochemistry of flavonoids has been a significant area of research, with synthetic efforts aimed at producing enantiomerically pure compounds to elucidate their structure-activity relationships. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (S)-4'-O-Methylglabridin |
| Glabridin |
| 2-Hydroxydeoxybenzoin |
| Chalcone |
| Isoflavanone |
| 3-Phenylchroman-4-ol |
Novel Synthetic Methodologies Applicable to the (S)-4'-O-Methylglabridin Core Structure
The asymmetric synthesis of (S)-4'-O-Methylglabridin, a chiral isoflavan, presents a significant challenge in organic synthesis. The core structure contains a stereogenic center at the C3 position of the chroman ring, making enantioselective methodologies crucial for its preparation. While specific literature on the novel synthesis of (S)-4'-O-Methylglabridin is sparse, several innovative strategies developed for the synthesis of related isoflavans and the construction of chiral chromane (B1220400) systems are directly applicable. These methodologies offer pathways to control the stereochemistry and efficiently construct the molecular framework.
A promising approach for the asymmetric synthesis of optically pure glabridin, a closely related precursor, has been patented. This method starts with 7-hydroxychroman-4-one and involves a seven-step reaction sequence: protection of the protective group, enol esterification, asymmetric addition, carbonyl reduction, removal of the phenolic hydroxyl protective group, cyclization, and demethylation. The key to this process is the use of a palladium catalyst with an organophosphorus ligand to asymmetrically introduce the chiral center. google.com
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation
One of the most powerful and atom-economical methods for establishing chirality is through catalytic asymmetric hydrogenation or transfer hydrogenation. For the synthesis of the (S)-4'-O-Methylglabridin core, a key intermediate would be an isoflavanone. The asymmetric transfer hydrogenation (ATH) of racemic isoflavanones, followed by further transformations, represents a highly efficient route.
A notable development is the use of a ruthenium-catalyzed ATH of racemic isoflavanones with dynamic kinetic resolution (DKR). acs.org This process can yield virtually enantiopure isoflavanols as single diastereomers, which can then be oxidized to provide isoflavanones with high enantiomeric purity. acs.org A domino ATH/deoxygenation reaction with DKR offers a single-step conversion of racemic isoflavanones into enantiopure isoflavans. acs.orgacs.org This strategy is particularly attractive as it directly affords the isoflavan core of (S)-4'-O-Methylglabridin. acs.orgacs.org
The following table summarizes the key aspects of this methodology:
| Feature | Description |
| Reaction Type | Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR) |
| Starting Material | Racemic Isoflavanone |
| Catalyst System | Chiral Ruthenium Catalyst |
| Hydrogen Source | Triethylamine and Formic Acid |
| Key Advantage | Single-step conversion to enantiopure isoflavans |
| Applicability | Synthesis of structurally diverse isoflavans |
This data is based on findings from research on enantioselective total synthesis of natural isoflavans. acs.orgacs.org
Use of Chiral Auxiliaries
The use of chiral auxiliaries is a classical yet effective strategy for asymmetric synthesis. In the context of isoflavan synthesis, this approach involves the stereoselective α-benzylation of phenylacetic acid derivatives attached to a chiral auxiliary. Subsequent reductive removal of the auxiliary and cyclization yields the isoflavan framework with high enantiomeric excess. rsc.orgrsc.org While this method may involve more steps compared to catalytic approaches, it offers a high degree of control over the stereochemical outcome. rsc.orgrsc.org
Phase Transfer Catalysis for Asymmetric Alkylation
A novel approach for the functionalization of the isoflavanone core involves asymmetric alkylation under phase transfer catalysis (PTC) conditions. This method allows for the introduction of substituents at the C3 position of the isoflavanone ring, creating a stereogenic quaternary center with good to excellent levels of enantioselectivity. nih.govnih.govacs.org While (S)-4'-O-Methylglabridin itself does not have a quaternary center at C3, this methodology is significant for the synthesis of derivatives and highlights the potential for asymmetric functionalization of the core structure. nih.govnih.govacs.org
Novel O-Methylation Strategies
The final step in the synthesis of 4'-O-Methylglabridin from its corresponding hydroxylated precursor is a selective O-methylation. Traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide are effective but pose significant toxicity risks. mdpi.com Green chemistry approaches have led to the development of more environmentally benign methylation methods. Dimethyl carbonate (DMC) has emerged as a greener alternative, often used in conjunction with a base catalyst. researchgate.netresearchgate.net Another innovative method involves the use of tetramethylammonium (B1211777) hydroxide (B78521) (TMAOH) as a methylating agent under microwave irradiation, which can significantly reduce reaction times. researchgate.net
The table below outlines modern O-methylation reagents:
| Methylating Agent | Catalyst/Conditions | Key Features |
| Dimethyl Carbonate (DMC) | Base catalyst (e.g., K₂CO₃), Phase Transfer Catalyst | Green reagent, lower toxicity |
| Tetramethylammonium Hydroxide (TMAOH) | Microwave irradiation | Rapid and efficient |
This data is compiled from studies on O-methylation of phenolic compounds. mdpi.comresearchgate.netresearchgate.net
Bio-Inspired and Heterologous Synthesis
Advances in synthetic biology offer intriguing future possibilities for the production of (S)-4'-O-Methylglabridin. The biosynthetic pathways of isoflavonoids are being elucidated, and the genes and enzymes involved are being characterized. frontiersin.orgfrontiersin.orgnih.gov This knowledge is being applied to engineer microorganisms like Saccharomyces cerevisiae and Escherichia coli for the heterologous synthesis of isoflavonoids. frontiersin.orgfrontiersin.org By introducing the necessary biosynthetic genes into these microbial hosts, it may become feasible to produce (S)-4'-O-Methylglabridin through fermentation, offering a sustainable and potentially scalable manufacturing route. frontiersin.orgfrontiersin.org
Structure Activity Relationship Sar Studies
Computational Approaches in SAR Analysis
In modern drug discovery, computational methods are indispensable for predicting and explaining the biological activity of molecules, saving both time and resources. These in silico techniques provide detailed insights at the molecular level, guiding the synthesis and testing of new compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com The fundamental principle is that the activity of a molecule is directly related to its structural properties. mdpi.com These models use molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics—to predict the activity of untested or novel compounds. nih.gov
The process involves creating a dataset of compounds with known activities, calculating relevant molecular descriptors, and then using statistical methods, such as multiple linear regression (MLR), to develop a predictive model. mdpi.com A well-constructed QSAR model can significantly reduce the cost and effort involved in screening large numbers of compounds for a specific biological target. mdpi.com While QSAR has been broadly applied to flavonoids to predict activities like enzyme inhibition, specific models focusing on (S)-4'-O-Methylglabridin are a subject of ongoing research interest. researchgate.net
The integration of machine learning (ML) algorithms has significantly advanced the predictive power of QSAR models, particularly for large and chemically diverse datasets. nih.govnih.gov Unlike traditional linear methods, ML techniques such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks can capture complex, non-linear relationships between molecular structure and activity. nih.govmedium.com
These advanced algorithms can handle a vast number of molecular descriptors and identify subtle patterns that may be missed by conventional statistical approaches. nih.gov The result is often more robust and accurate predictive models. medium.com Machine learning-assisted QSAR represents a powerful tool for virtual screening and lead optimization, enabling the rapid identification of promising new derivatives based on the (S)-4'-O-Methylglabridin scaffold.
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (like (S)-4'-O-Methylglabridin) when bound to the active site of a target protein. nih.govnih.gov This technique is instrumental in SAR studies for visualizing potential binding modes and estimating the strength of the interaction, typically expressed as a docking score or binding energy. nih.govjptcp.com A lower docking score generally indicates a more favorable binding affinity.
In a study investigating potential inhibitors of human tyrosinase, an enzyme involved in melanin (B1238610) production, (S)-4'-O-Methylglabridin was docked into the enzyme's active site. nih.gov The simulation revealed a binding affinity (docking score) of -7.6 kcal/mol. This score suggests a favorable interaction, indicating that the compound may interfere with tyrosinase activity. nih.gov Such simulations allow researchers to compare the binding potential of various glabridin (B1671572) derivatives and understand how modifications, like methylation at the 4'-O position, influence target recognition. nih.govnih.gov
| Compound | Docking Score (kcal/mol) |
|---|---|
| 5′- formylglabridin | -9.3 |
| Glabridin dimer | -9.2 |
| (R) -glabridin | -8.9 |
| Glabridin | -8.8 |
| 5′- prenylglabridin | -8.8 |
| 2′-O, 5′-C-diprenyl glabridin | -8.6 |
| (R)- hispaglabridin B | -8.6 |
| 2′-O- methylglabridin | -8.1 |
| 3′- hydroxy 4′ methoxy-glabridin | -8.0 |
| 4′-O-prenyl glabridin | -8.0 |
| (R)- hispaglabridin A | -8.0 |
| Hispaglabridin A | -7.9 |
| Hispaglabridin B | -7.9 |
| 4′-O- methylglabridin | -7.6 |
| 4′-O-methyl preglabridin | -7.6 |
| Glabridin dimethylether | -7.6 |
| Kojic Acid (Reference Inhibitor) | -6.8 |
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. researchgate.netmdpi.com MD simulations model the movements and interactions of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe the conformational dynamics of both the ligand and the protein. mdpi.comrsc.org
Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds to evaluate the persistence of key interactions. researchgate.net For glabridin derivatives, MD simulations have been used to further evaluate the interaction profile with target enzymes, confirming the stability of the docked complexes and providing deeper insights into the dynamic behavior that governs molecular recognition. nih.govresearchgate.net
Experimental Insights into Structural Determinants of Biological Activity
While computational studies provide valuable predictions, experimental validation is essential to confirm the SAR hypotheses. These studies involve synthesizing derivatives and testing their biological activity in laboratory assays.
The biological activity of (S)-4'-O-Methylglabridin is best understood when compared to its parent compound, glabridin, and other structurally related derivatives. The methylation at the 4'-hydroxyl group is a key structural modification that can significantly alter the molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability, which in turn affects its biological activity.
Computational studies provide a preliminary basis for this comparison. As shown in the molecular docking analysis against human tyrosinase, (S)-4'-O-Methylglabridin exhibited a docking score of -7.6 kcal/mol. nih.gov In the same study, the parent compound glabridin showed a stronger predicted binding affinity with a score of -8.8 kcal/mol. nih.gov This suggests that the free hydroxyl group at the 4' position in glabridin may play a more significant role in binding to this particular enzyme's active site than the methoxy (B1213986) group in its methylated derivative.
Further comparison with other methylated derivatives reveals more about the SAR. For instance, 2'-O-methylglabridin showed a stronger binding affinity (-8.1 kcal/mol) than 4'-O-methylglabridin, while glabridin dimethylether had a comparable score (-7.6 kcal/mol). nih.gov These in silico findings highlight that the position of methylation is a critical determinant of activity, providing a clear rationale for the experimental testing and development of new derivatives with optimized target interactions.
Impact of Methylation and Hydroxylation Patterns on Bioactivity Profiles
The biological activities of isoflavonoids, including glabridin and its derivatives, are profoundly influenced by the substitution patterns on their core structure, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups. These functional groups affect the molecule's polarity, lipophilicity, and ability to interact with biological targets.
For the parent compound, glabridin, structure-activity relationship (SAR) studies have highlighted the importance of the two hydroxyl groups on its B-ring, located at the C2' and C4' positions. nih.gov These phenolic hydroxyls are considered crucial for many of its pharmacological activities, including its antioxidant effects. tandfonline.com The 4'-hydroxyl group, in particular, is also noted for its potential to block glucuronidation at the adjacent C2' site, a metabolic process that typically facilitates the elimination of compounds from the body. researchgate.net
The process of O-methylation, where a hydrogen atom of a hydroxyl group is replaced by a methyl group, significantly alters a flavonoid's physicochemical properties. This modification generally reduces the molecule's polarity and increases its lipophilicity (fat solubility). mdpi.com Enhanced lipophilicity can improve a compound's ability to permeate cell membranes, potentially leading to increased bioavailability and intracellular activity. mdpi.com Furthermore, methylation can protect the phenolic hydroxyl group from rapid metabolic degradation, thereby increasing the compound's stability and prolonging its effects in vivo. researchgate.net
In the case of 4'-O-Methylglabridin, the hydroxyl group at the 4' position is replaced by a methoxy group. This specific structural change is significant; 4'-O-methylation is a key reaction in the biosynthesis of certain isoflavonoid (B1168493) phytoalexins (antimicrobial compounds produced by plants), which are associated with enhanced disease resistance in legumes. nih.govresearchgate.net This suggests that methylation at this position is a biologically relevant modification for enhancing specific activities. The conversion of the 4'-hydroxyl to a 4'-methoxy group in the glabridin scaffold is expected to increase its metabolic stability and cell permeability, which could modulate its bioactivity profile compared to the parent compound.
| Compound | Functional Group at 4'-Position | Expected Physicochemical Impact | Potential Bioactivity Consequence |
|---|---|---|---|
| Glabridin | Hydroxyl (-OH) | More polar; acts as a hydrogen bond donor. | Key for antioxidant activity; susceptible to metabolic glucuronidation. tandfonline.comresearchgate.net |
| 4'-O-Methylglabridin | Methoxy (-OCH₃) | Less polar; more lipophilic; cannot donate a hydrogen bond. | May enhance cell membrane permeability and increase metabolic stability, potentially altering target interaction and improving bioavailability. mdpi.commdpi.com |
Investigation of Chirality and Stereochemical Influences on Biological Response
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of molecular biology, as biological systems like enzymes and receptors are themselves chiral. Consequently, the different stereoisomers (enantiomers) of a chiral compound can exhibit markedly different biological activities.
Glabridin possesses a single stereogenic center at the C3 position of its chromane (B1220400) ring, meaning it exists as a pair of enantiomers: (R)-glabridin and (S)-glabridin. Research has unequivocally determined that the naturally occurring form of glabridin, isolated from Glycycyrrhiza glabra, is the (R)-enantiomer. nih.gov This implies that most of the historically reported biological activities of natural glabridin are attributable to this specific stereoisomer. nih.gov
The specific three-dimensional arrangement of atoms is critical for the interaction between a molecule and its biological target. A slight change in stereochemistry can alter the binding affinity and efficacy of a compound. This principle has been demonstrated in derivatives of glabridin. In a preclinical study focused on developing a more stable and effective analog for obesity treatment, a synthetic derivative known as HSG4112 was created. Researchers synthesized and tested the pure (R)- and (S)-enantiomers, as well as the racemic mixture (a 1:1 mix of both). The in vivo results in high-fat diet-induced obese mice revealed a clear stereochemical influence on the biological response. The (S)-enantiomer of HSG4112 demonstrated a statistically significant and superior weight-reducing effect compared to both the (R)-enantiomer and the vehicle-treated control group. researchgate.net
This finding underscores that the orientation of the substituent at the C3 chiral center is a critical determinant of biological activity for this class of compounds. While natural evolution selected for the (R)-enantiomer of glabridin, synthetic exploration has shown that the "unnatural" (S)-configuration can confer superior activity for specific therapeutic targets, such as those involved in metabolic regulation. researchgate.net Further supporting the importance of stereochemistry, in silico docking studies of other related prenylated flavonoids have shown that different enantiomers can have distinct binding energies and interactions with protein targets, such as ATP-binding cassette transporters. researchgate.net
| Compound | Stereochemistry | Effect on Body Weight Change |
|---|---|---|
| (S)-HSG4112 | (S)-enantiomer | Significant reduction in body weight gain compared to vehicle. |
| (R)-HSG4112 | (R)-enantiomer | No significant difference in body weight change compared to vehicle. |
| Racemic HSG4112 | 1:1 mixture of (R) and (S) | Intermediate effect, less potent than the pure (S)-enantiomer. |
Pharmacological Research and Molecular Mechanisms of Action
Cellular and Molecular Targets of (S)-4'-O-Methylglabridin
The biological activity of (S)-4'-O-Methylglabridin is defined by its interaction with a range of specific cellular components, leading to the modulation of key biological processes.
Enzyme Inhibition and Modulation (e.g., Malassezia globosa LIP1 (SMG1) Enzyme, Topoisomerase I and II)
Research into the enzyme-inhibiting properties of glabridin (B1671572) derivatives has identified potential applications in dermatology. The lipase activity of the fungus Malassezia globosa is strongly implicated in the pathology of dandruff and seborrheic dermatitis, making its secreted lipase, Malassezia globosa LIP1 (SMG1), a key therapeutic target nih.gov. A 2015 study integrating homology modeling, virtual screening, and in vitro assays identified a potent inhibitor of the SMG1 enzyme nih.gov. This lead compound demonstrated significant inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.19 μM when tested against a natural lipase substrate nih.gov. While the study focused on identifying a "first hit compound" and evaluated similar molecules to understand binding patterns, the specific identity of the most potent inhibitor as (S)-4'-O-Methylglabridin is not explicitly confirmed in the abstract nih.gov.
Regarding the effect of (S)-4'-O-Methylglabridin on other enzyme systems, there is a notable lack of evidence in the searched scientific literature for its interaction with DNA topoisomerases I and II. These enzymes are critical for managing DNA topology and are common targets for anticancer drugs phcogrev.comnih.gov. While various natural products, including other flavonoids, have been identified as topoisomerase inhibitors, no direct inhibitory activity by glabridin or its derivatives on these enzymes has been reported in the available research phcogrev.comusda.govusda.gov.
| Enzyme Target | Reported Activity | IC50 Value | Notes |
|---|---|---|---|
| Malassezia globosa LIP1 (SMG1) | Inhibition | 0.19 μM (with natural substrate) | Activity reported for a lead compound identified through virtual screening; confirmation as (S)-4'-O-Methylglabridin is pending from the primary literature nih.gov. |
| Topoisomerase I | No reported activity | N/A | No evidence of inhibition found in the searched scientific literature. |
| Topoisomerase II | No reported activity | N/A | No evidence of inhibition found in the searched scientific literature. |
Receptor Interactions and Agonism (e.g., Estrogen Receptors)
(S)-4'-O-Methylglabridin, like its parent compound glabridin, is recognized as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. These effects are mediated through direct interaction with estrogen receptors (ERs) researchgate.net. Studies on the structure-activity relationship of glabridin and its derivatives have shown that the position of hydroxyl groups plays a significant role in the binding affinity to the human estrogen receptor researchgate.net.
Research indicates that 4'-O-Methylglabridin does bind to the human estrogen receptor and exhibits agonistic, or stimulatory, activity researchgate.net. However, its potency is lower than that of the parent compound. Glabridin was found to be three to four times more active as an estrogen receptor agonist than 4'-O-Methylglabridin. Despite this reduced activity, 4'-O-Methylglabridin was still more potent than the doubly methylated derivative, 2',4'-O-dimethylglabridin, demonstrating that methylation at the 4'-position modulates but does not eliminate its estrogenic properties researchgate.net.
| Receptor | Interaction Type | Relative Activity |
|---|---|---|
| Human Estrogen Receptor (ER) | Agonism | 3-4 times less active than Glabridin researchgate.net. |
Signaling Pathway Modulation (e.g., AMPK Pathway, NF-κB, AP-1)
The biological effects of (S)-4'-O-Methylglabridin are further mediated by its influence on intracellular signaling cascades. While much of the detailed research has been conducted on glabridin, these findings provide a strong indication of the likely mechanisms for its derivatives.
AMP-activated protein kinase (AMPK) Pathway: Glabridin is a known activator of the AMPK pathway. Studies have shown that glabridin enhances the phosphorylation of AMPK in muscle and liver cells. This activation is a key mechanism for regulating energy homeostasis. The parent compound has been demonstrated to stimulate glucose uptake in muscle cells through this pathway researchgate.net.
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Research has consistently shown that glabridin exerts anti-inflammatory effects by inhibiting the NF-κB pathway researchgate.netresearchgate.net. It can suppress the degradation of IκB (inhibitor of NF-κB) and prevent the nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory genes researchgate.net.
Activator protein-1 (AP-1) Pathway: AP-1 is another transcription factor that plays a crucial role in inflammation and cellular proliferation. Glabridin has been shown to down-regulate the activity of AP-1. In studies involving human hepatoma cells, the inhibitory effects of glabridin on cancer cell invasion were linked to the down-regulation of both NF-κB and AP-1 signaling pathways researchgate.net. A review also noted that glabridin decreases the production of inflammatory mediators in microglial cells by down-regulating the activity of both NF-κB and AP-1 scienceopen.com.
Gene Expression Regulation (e.g., MMP9, UGT1A1, MAPK1, CYP3A4, EGFR, SRC)
The modulation of signaling pathways by (S)-4'-O-Methylglabridin and its parent compound ultimately translates into changes in gene expression. A bioinformatics analysis of glabridin identified a network of interacting genes, many of which are central to cancer and metabolic pathways.
MMP9 (Matrix Metallopeptidase 9): Glabridin has been found to inhibit the expression and activity of MMP-9 researchgate.net. This inhibition is associated with the down-regulation of the NF-κB and AP-1 signaling pathways, which are key transcriptional regulators of the MMP9 gene researchgate.net.
UGT1A1 (UDP Glucuronosyltransferase Family 1 Member A1): This gene is a predicted target of glabridin, as identified through gene set enrichment analysis.
MAPK1 (Mitogen-Activated Protein Kinase 1): The MAPK signaling pathway is a known target of glabridin, which has been shown to inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK1/2 researchgate.netmdpi.com. MAPK1 itself is an identified interacting gene.
CYP3A4 (Cytochrome P450 Family 3 Subfamily A Member 4): This crucial drug-metabolizing enzyme is also a predicted target of glabridin.
EGFR (Epidermal Growth Factor Receptor): Glabridin and its derivatives have been studied for their activity against EGFR-mediated signaling in breast cancer nih.govresearchgate.net. Molecular docking studies showed that glabridin exhibits a high binding affinity for EGFR, comparable to the anti-cancer drug Afatinib researchgate.net.
SRC (SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase): SRC is another key gene identified as a molecular target of glabridin through network pharmacology analysis.
Network Pharmacology Analysis of Associated Molecular Pathways
Network pharmacology provides a systems-level understanding of how a compound interacts with the complex network of genes and proteins within a cell.
Identification of Interacting Genes and Proteins Associated with (S)-4'-O-Methylglabridin
While specific network pharmacology studies for (S)-4'-O-Methylglabridin are not available, a comprehensive bioinformatics analysis performed on its parent compound, glabridin, has identified numerous molecular targets. This analysis provides a predictive framework for the targets of its derivatives.
Gene set enrichment analysis identified a total of 14 key protein-coding genes that are predicted to interact with glabridin. These genes are involved in a wide range of biological processes, including xenobiotic metabolism, cancer signaling, and cellular proliferation. The identified genes underscore the multi-target nature of the compound.
| Gene Symbol | Protein Name | Associated Pathway/Function |
|---|---|---|
| UGT1A1 | UDP Glucuronosyltransferase Family 1 Member A1 | Drug and Bilirubin Metabolism |
| MAPK1 | Mitogen-Activated Protein Kinase 1 (ERK2) | MAPK Signaling, Cell Proliferation |
| CYP2B6 | Cytochrome P450 Family 2 Subfamily B Member 6 | Xenobiotic Metabolism |
| MMP9 | Matrix Metallopeptidase 9 | Extracellular Matrix Remodeling, Cancer Invasion |
| CHKA | Choline Kinase Alpha | Phospholipid Biosynthesis |
| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 | Drug Metabolism |
| EGFR | Epidermal Growth Factor Receptor | EGFR Signaling, Cell Growth |
| PON1 | Paraoxonase 1 | Lipid Metabolism, Antioxidant |
| SLC6A4 | Solute Carrier Family 6 Member 4 (Serotonin Transporter) | Neurotransmitter Transport |
| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | Signal Transduction, Cell Growth |
| EPHX2 | Epoxide Hydrolase 2 | Lipid Metabolism |
| TYR | Tyrosinase | Melanin (B1238610) Synthesis |
| PTK2 | Protein Tyrosine Kinase 2 (FAK) | Cell Adhesion, Migration |
| PPIG | Peptidylprolyl Isomerase G (Cyclophilin G) | Protein Folding |
Mapping of Regulated Signaling Pathways (e.g., ErbB Signaling Pathway, VEGF Signaling Pathway, Estrogen Signaling Pathway)
Research into the specific effects of (S)-4'-O-Methylglabridin on major signaling pathways has revealed notable interactions, particularly with the estrogen signaling pathway. Data on its direct influence on the ErbB and VEGF pathways are less specific, with most available research focusing on its parent compound, glabridin.
ErbB Signaling Pathway: The epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases, is a prominent focus in cancer research due to its role in cell proliferation and malignant transformation. frontiersin.orgresearchgate.net While direct studies on (S)-4'-O-Methylglabridin are limited, research on the parent compound, glabridin, has identified it as an effective EGFR inhibitor. frontiersin.org Molecular docking studies have shown that glabridin exhibits a strong binding affinity for EGFR, comparable to the anti-cancer drug afatinib, suggesting its potential to interfere with EGFR-mediated signaling in cancer cells. frontiersin.org
VEGF Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. Research on glabridin has shown that it can suppress angiogenesis, in part by inhibiting the FAK/Src signaling pathway, which plays a role in tumor angiogenesis. nih.gov
Estrogen Signaling Pathway: (S)-4'-O-Methylglabridin has been identified as a phytoestrogen, a plant-derived compound that can exert estrogen-like effects. researchgate.net Studies have demonstrated that it binds to the human estrogen receptor (ER). researchgate.netnih.gov However, its activity is modulated by its chemical structure. The position of hydroxyl groups on the isoflavan (B600510) skeleton plays a significant role in both binding to the ER and the subsequent proliferation-inducing activity. researchgate.netnih.gov In comparative studies, glabridin was found to be three to four times more active as an estrogen agonist than (S)-4'-O-Methylglabridin. researchgate.netnih.gov Despite its lower potency relative to glabridin, (S)-4'-O-Methylglabridin is still more active than the fully methylated derivative, 2',4'-O-dimethylglabridin, indicating that the presence and position of methyl groups temper the estrogenic activity. researchgate.net
| Compound | Relative Estrogenic Activity | Key Structural Feature |
|---|---|---|
| Glabridin | High | Hydroxyl groups at 2' and 4' positions |
| (S)-4'-O-Methylglabridin | Moderate (3-4x less active than Glabridin) | Methyl group at 4'-O position |
| 2'-O-Methylglabridin | Moderate (3-4x less active than Glabridin) | Methyl group at 2'-O position |
| 2',4'-O-Dimethylglabridin | Low | Methyl groups at both 2'-O and 4'-O positions |
Biological Activities and Associated Molecular Mechanisms (in vitro and in vivo studies, excluding clinical human trial data)
Mechanisms of Antioxidant Activity (e.g., Downregulation of Intracellular Reactive Oxygen Species)
(S)-4'-O-Methylglabridin has demonstrated significant antioxidant properties, particularly in the context of lipid peroxidation. nih.gov One of the critical early events in atherosclerosis is the oxidative modification of low-density lipoprotein (LDL). nih.gov Research has shown that (S)-4'-O-Methylglabridin, which possesses a hydroxyl group at the 2' position, effectively inhibits copper ion-induced LDL oxidation. nih.gov Its activity in preventing the formation of conjugated dienes, thiobarbituric acid reactive substances (TBARS), and lipid peroxides is comparable to that of its parent compound, glabridin. nih.gov This antioxidant action is largely attributed to the phenolic B ring in its structure. nih.gov
The broader antioxidant mechanisms of the parent compound, glabridin, involve the downregulation of intracellular reactive oxygen species (ROS) and the activation of the Nrf2 signaling pathway, which induces the expression of antioxidant proteins like heme oxygenase-1 (HO-1). mdpi.comnih.gov Glabridin has been shown to attenuate ROS levels and restore the activity of antioxidant enzymes in ethanol-induced liver injury models. mdpi.com
Anti-inflammatory Pathways and Cellular Responses
While specific studies on the anti-inflammatory mechanisms of (S)-4'-O-Methylglabridin are not widely available, extensive research on glabridin provides insight into the potential pathways. Glabridin exerts potent anti-inflammatory effects by suppressing key signaling pathways that are central to the inflammatory response. mdpi.comcaringsunshine.com In vitro and in vivo studies have demonstrated that glabridin inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.com It prevents the nuclear translocation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.comcaringsunshine.com Furthermore, glabridin modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, which are also crucial regulators of inflammation. mdpi.com By targeting these upstream signaling molecules, glabridin effectively reduces the production of inflammatory mediators. mdpi.comcaringsunshine.com
Antimicrobial and Antiviral Activity (e.g., Anti-infective, Anti-plasmodial effects)
Antimicrobial Activity: (S)-4'-O-Methylglabridin has been identified as a potent antibacterial agent. nih.gov In a study evaluating 23 different prenylated (iso)flavonoids, (S)-4'-O-Methylglabridin was among the most active compounds against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It exhibited a Minimum Inhibitory Concentration (MIC) of 10 µg/mL (30 µM). nih.gov Time-kill curve analysis showed that at twice its MIC, it inactivated the MRSA inoculum after 6 hours of contact. nih.gov This demonstrates its significant anti-infective potential against a clinically important drug-resistant pathogen.
| Target Organism | Activity Metric | Result |
|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 10 µg/mL |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Time to Inactivation (at 2x MIC) | 6 hours |
Antiviral Activity: Specific research detailing the antiviral activity of (S)-4'-O-Methylglabridin is limited. However, its parent compound, glabridin, and other flavonoids from licorice are known to possess a range of biological properties, including antiviral effects. nih.gov For example, glabridin has been shown to have anti-plasmodial effects by inducing oxidative stress and mitochondrial apoptosis in parasites. nih.gov
Anti-Cancer Mechanisms (e.g., Apoptosis Induction, Cell Proliferation Inhibition, Anti-metastasis, Chemopreventive Effects)
Direct research on the anti-cancer mechanisms of (S)-4'-O-Methylglabridin is sparse. However, its structural similarity to glabridin, a compound extensively studied for its anti-tumor activities, allows for a discussion of potential mechanisms based on the parent compound. Glabridin has been shown to modulate the proliferation, apoptosis, metastasis, and invasion of cancer cells by targeting various signaling pathways. frontiersin.orgnih.gov
Apoptosis Induction: Glabridin induces apoptosis in various cancer cell lines, including oral, breast, and lung cancer. nih.govnih.gov The mechanisms involve the activation of caspases (caspase-3, -8, and -9), the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov In oral cancer cells, glabridin-induced apoptosis is mediated through the c-Jun N-terminal kinase (JNK) 1/2 signaling pathway. nih.gov
Cell Proliferation Inhibition: Glabridin inhibits cancer cell proliferation by inducing cell cycle arrest and targeting key proliferation pathways. nih.gov It has been shown to inhibit signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. frontiersin.orgnih.gov As previously mentioned, glabridin's ability to inhibit the EGFR signaling pathway also contributes to its anti-proliferative effects. frontiersin.org
Anti-metastasis: Metastasis is a multi-stage process involving cell invasion, migration, and colonization at distant sites. nih.gov Glabridin has demonstrated anti-metastatic effects in several cancer models. nih.gov It inhibits the invasion and migration of hepatocellular carcinoma and non-small cell lung cancer cells by downregulating the expression and activity of matrix metalloproteinase 9 (MMP9). nih.govnih.gov This inhibition is mediated through the suppression of the NF-κB and AP-1 signaling pathways. nih.gov Glabridin also inhibits the FAK/Src signaling pathway, which is crucial for tumor cell migration and invasion. nih.gov
| Mechanism | Molecular Target/Pathway | Cancer Model (in vitro/in vivo) |
|---|---|---|
| Apoptosis Induction | Activation of Caspase-3, -8, -9; JNK1/2 Pathway | Oral Cancer Cells (SCC-9) |
| Cell Proliferation Inhibition | Downregulation of PI3K/AKT/mTOR Pathway | Colon Cancer Cells |
| Anti-Metastasis | Inhibition of MMP9 expression via NF-κB and AP-1 | Hepatocellular Carcinoma Cells (Huh7, Sk-Hep-1) |
| Anti-Metastasis | Inactivation of FAK/Src complex | Non-small Cell Lung Cancer (A549), Breast Cancer |
Metabolic Regulation (e.g., Glucose Uptake and Transporter Translocation)
There is currently a lack of specific research on the role of (S)-4'-O-Methylglabridin in metabolic regulation. Studies on its parent compound, glabridin, have shown that it can modulate glucose metabolism. Glabridin stimulates glucose uptake in L6 myotubes (skeletal muscle cells) in a dose-dependent manner. nih.gov This effect is accompanied by the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane. nih.govnih.gov The mechanism underlying this action is the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. nih.gov Pharmacological inhibition of AMPK suppresses glabridin-induced glucose uptake, confirming the central role of this pathway. nih.gov These findings suggest that related isoflavans may possess therapeutic potential for metabolic disorders by modulating glucose metabolism in skeletal muscle. nih.gov
Bioinformatics and Systems Biology Approaches
No Gene Set Enrichment Analysis (GSEA) studies have been published that focus on (S)-4'-O-Methylglabridin. Such analyses are crucial for identifying potential gene targets and understanding the broader biological processes that a compound might influence. The absence of this data means that the molecular targets of (S)-4'-O-Methylglabridin remain unidentified.
There are no publicly available Protein-Protein Interaction (PPI) network analyses for (S)-4'-O-Methylglabridin. PPI network studies are instrumental in visualizing the complex interactions between potential protein targets of a compound, offering insights into its systemic effects. Without this information, the interaction network of proteins potentially affected by (S)-4'-O-Methylglabridin is unknown.
A Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis for (S)-4'-O-Methylglabridin has not been documented in the scientific literature. This type of analysis is essential for mapping the biological pathways that are significantly impacted by a compound. As a result, the specific signaling or metabolic pathways that (S)-4'-O-Methylglabridin might modulate are currently not established.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental for determining the precise molecular structure of (S)-4'-O-Methylglabridin. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like (S)-4'-O-Methylglabridin. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: While a detailed list of specific chemical shifts is not consistently published across literature, the ¹H-NMR spectrum of 4'-O-Methylglabridin displays characteristic signals that confirm its isoflavan (B600510) structure clockss.org. Key features include proton signals corresponding to a chromene ring system, several aromatic protons exhibiting specific coupling patterns (AB-type couplings), and a distinct signal for the methoxy (B1213986) group (-OCH₃) clockss.org. The integration of these signals helps to confirm the number of protons in different chemical environments.
¹³C NMR Spectroscopy: The ¹³C-NMR spectrum provides a definitive fingerprint of the carbon skeleton. The chemical shifts for (S)-4'-O-Methylglabridin have been reported in deuterated chloroform (B151607) (CDCl₃) as the solvent. These shifts confirm the presence of 21 carbon atoms, including those of the characteristic isoflavan core, the dimethylchromene ring, and the methoxy group clockss.org. The chemical shift of the methoxy carbon is observed at approximately 55.1 ppm clockss.org.
Table 1: ¹³C-NMR Chemical Shift Data for (S)-4'-O-Methylglabridin
| Carbon Atom | Chemical Shift (δ) in ppm (in CDCl₃) clockss.org |
| 2 | 31.4 |
| 3 | 69.9 |
| 4 | 39.4 |
| 4a | 112.5 |
| 5 | 127.3 |
| 6 | 110.1 |
| 7 | 156.4 |
| 8 | 101.9 |
| 8a | 156.2 |
| 1' | 131.2 |
| 2' | 114.9 |
| 3' | 158.0 |
| 4' | 100.4 |
| 5' | 130.8 |
| 6' | 106.3 |
| 2" | 75.7 |
| 3" | 126.9 |
| 4" | 115.5 |
| 5" | 28.1 |
| 6" | 28.2 |
| 4'-OCH₃ | 55.1 |
| Note: Assignments for C-5" and C-6" may be interchangeable. |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for 4'-O-Methylglabridin is C₂₁H₂₂O₄, with a computed molecular weight of approximately 338.4 g/mol nih.gov.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak (M⁺) for 4'-O-Methylglabridin is observed at a mass-to-charge ratio (m/z) of 338 clockss.org. The fragmentation pattern provides significant structural clues. A prominent fragment is typically seen at m/z 323, corresponding to the loss of a methyl group ([M-CH₃]⁺) clockss.org. Another significant fragment at m/z 173 is also commonly observed, which is characteristic of the glabridin (B1671572) scaffold clockss.org.
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as those coupled with Ultra-Performance Liquid Chromatography and Quadrupole Time-of-Flight detectors (UPLC-ESI-Q-TOF-MS/MS), provide highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula. The exact mass of 4'-O-Methylglabridin is 338.1518 Da nih.gov. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be detected at m/z 339.1591. Fragmentation of this precursor ion in tandem MS (MS/MS) experiments would yield product ions resulting from cleavages of the chromene and isoflavan rings, further confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems, such as the aromatic rings in 4'-O-Methylglabridin. While specific spectra for 4'-O-Methylglabridin are not widely published, its UV absorption characteristics can be inferred from its structural analog, glabridin, which shows a maximum absorption (λmax) at approximately 281 nm netlify.app. As an isoflavonoid (B1168493), 4'-O-Methylglabridin is expected to exhibit strong absorption in the UV region, typically between 250 and 290 nm, corresponding to the benzoyl system (A-ring) of the flavonoid structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4'-O-Methylglabridin would be expected to show characteristic absorption bands for its various functional groups:
O-H Stretching: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
C-H Stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkages (both the cyclic ether and the methoxy group).
Chromatographic Quantification Methods for Research Matrices
Chromatographic methods are essential for separating 4'-O-Methylglabridin from complex mixtures and for its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of phenolic isoflavonoids like 4'-O-Methylglabridin, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to increase the compound's volatility and thermal stability illinois.edu.
The most common derivatization method is silylation, where the active hydrogen of the phenolic hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose illinois.edu. After derivatization, the resulting TMS-ether of 4'-O-Methylglabridin can be readily analyzed by GC-MS. The compound is identified based on its specific retention time on the GC column and its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern for the derivatized molecule. This method is primarily used for qualitative identification within complex extracts.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of 4'-O-Methylglabridin in complex biological and research matrices. This technique combines the excellent separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
The method typically operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of 4'-O-Methylglabridin at m/z 339.2) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific, characteristic product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the target analyte, minimizing interference from other matrix components. While a specific validated method for 4'-O-Methylglabridin is not detailed in the available literature, methods for the closely related glabridin (precursor [M-H]⁻ at m/z 323, product at m/z 201) demonstrate the feasibility of achieving very low limits of quantification (LOQ), often in the low ng/mL range hmdb.ca. This high sensitivity makes LC-MS/MS ideal for pharmacokinetic studies and for quantifying trace amounts in plant extracts.
Table 2: Comparison of Analytical Methodologies
| Technique | Primary Use | Sample Preparation | Information Provided | Sensitivity |
| NMR Spectroscopy | Structural Elucidation | High purity sample required | Detailed atomic connectivity, stereochemistry | Low |
| Mass Spectrometry | Molecular Weight & Formula Determination | Varies (direct infusion, LC/GC coupling) | Molecular weight, elemental formula (HRMS), structural fragments | High |
| UV-Vis Spectroscopy | Detection of Conjugated Systems | Solution in a UV-transparent solvent | Information on π-electron systems, λmax | Moderate |
| IR Spectroscopy | Functional Group Identification | Solid (KBr pellet) or solution | Presence of specific functional groups (e.g., -OH, C=C, C-O) | Moderate |
| GC-MS | Component Identification (Volatiles) | Derivatization (e.g., silylation) required | Retention time and mass spectrum for identification | High |
| LC-MS/MS | Sensitive Quantification | Extraction from matrix (e.g., SPE, LLE) | Precise and accurate concentration measurement via MRM | Very High |
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phytochemicals like (S)-4'-O-Methylglabridin. The method's versatility allows for coupling with various detectors, with Diode Array Detectors (DAD) being particularly suitable for this compound due to its chromophoric nature.
Reversed-phase HPLC (RP-HPLC) is the most common separation mode for isoflavonoids. In this approach, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation of (S)-4'-O-Methylglabridin would be achieved by optimizing the mobile phase composition, usually a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small percentage of acid (e.g., acetic acid or formic acid) to improve peak shape.
A Diode Array Detector (DAD) measures the absorbance of the eluent across a wide range of wavelengths simultaneously. This provides a UV-Vis spectrum for the analyte as it elutes, which aids in peak identification and purity assessment. For flavonoids structurally similar to (S)-4'-O-Methylglabridin, detection wavelengths are commonly set around 230 nm and 280 nm to achieve high sensitivity. ijesrr.orgnih.govnih.gov While methods specific to (S)-4'-O-Methylglabridin are not extensively detailed in the literature, the principles of HPLC-DAD analysis for the parent compound, glabridin, are well-established and provide a framework for method development. juniperpublishers.comresearchgate.net
An Evaporative Light Scattering Detector (ELSD) could also be employed. Unlike DAD, ELSD is a universal detector that does not rely on the chromophoric properties of the analyte. It is suitable for semi-volatile and non-volatile compounds, making it a potential alternative for quantifying (S)-4'-O-Methylglabridin, especially in matrices where UV-absorbing interferences are a problem.
Table 1: Typical Parameters for HPLC-DAD Method Development for (S)-4'-O-Methylglabridin Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) | To elute the compound with good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | To ensure efficient separation in a reasonable time frame. |
| Detection | Diode Array Detector (DAD) | To quantify the analyte and provide spectral data for identification. |
| Wavelength | ~280 nm | Corresponds to a UV absorbance maximum for the flavonoid structure. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | To ensure reproducible retention times. |
Sample Preparation and Matrix Effects in Biological Research
Analyzing (S)-4'-O-Methylglabridin in biological samples such as plasma or serum presents challenges due to the complexity of the matrix. Proteins, lipids, salts, and other endogenous components can interfere with quantification, suppress instrument response (matrix effects), and damage analytical columns. Therefore, effective sample preparation is a critical prerequisite for accurate bioanalysis.
Solid-Phase Extraction (SPE) for Analyte Isolation
Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples and concentrating the analyte of interest before chromatographic analysis. americanpharmaceuticalreview.comchemrxiv.org For isolating a moderately non-polar compound like (S)-4'-O-Methylglabridin from an aqueous biological matrix like plasma, a reversed-phase SPE sorbent (e.g., C8 or C18) is typically chosen. nih.govresearchgate.net
The general procedure involves passing the pre-treated biological sample through an SPE cartridge containing the solid sorbent. (S)-4'-O-Methylglabridin is retained on the hydrophobic sorbent while more polar, water-soluble matrix components (like salts) pass through. A washing step with a weak solvent removes remaining interferences, and finally, the target analyte is eluted with a strong organic solvent. This process not only purifies the sample but also allows for concentration of the analyte, thereby improving detection limits.
For compounds structurally related to (S)-4'-O-Methylglabridin, SPE has been successfully applied to plasma samples, demonstrating high recovery (>90%) and providing a clean extract suitable for sensitive LC-MS/MS analysis. nih.govresearchgate.net A specialized form of SPE using Molecularly Imprinted Polymers (MIPs) has also been developed for the highly selective extraction of related flavonoids from crude extracts, indicating a potential avenue for creating highly specific methods for (S)-4'-O-Methylglabridin. nih.govelsevierpure.com
Table 2: General Steps for Solid-Phase Extraction (SPE) of (S)-4'-O-Methylglabridin from Plasma
| Step | Solvent/Action | Purpose |
|---|---|---|
| 1. Conditioning | Strong organic solvent (e.g., Methanol) | To activate the sorbent functional groups. |
| 2. Equilibration | Aqueous buffer/Water | To prepare the sorbent for the aqueous sample. |
| 3. Sample Loading | Pre-treated plasma sample | To retain the analyte on the sorbent via hydrophobic interactions. |
| 4. Washing | Weak solvent (e.g., Water/Methanol (B129727) mixture) | To remove salts and other polar interferences. |
| 5. Elution | Strong organic solvent (e.g., Acetonitrile or Methanol) | To desorb and collect the purified analyte. |
Derivatization Strategies for Enhanced Detection Sensitivity in LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for bioanalysis. However, the detection sensitivity for some compounds can be limited by poor ionization efficiency in the mass spectrometer's ion source. Chemical derivatization is a sample preparation strategy that can overcome this limitation. ddtjournal.comresearchgate.net It involves chemically modifying the analyte to introduce a functional group that is more readily ionized, thus enhancing the MS signal. nih.gov
(S)-4'-O-Methylglabridin possesses a phenolic hydroxyl group. While this group can be ionized, its efficiency may not be optimal for achieving the lowest possible detection limits. Derivatization strategies often target such hydroxyl groups to improve ionization, particularly in positive ion mode electrospray ionization (ESI). nih.gov Reagents can be used to add a permanently charged moiety or a group that is easily protonated (e.g., a basic nitrogen atom) to the molecule. nih.gov
While specific derivatization protocols for (S)-4'-O-Methylglabridin are not documented in the literature, the principle remains a powerful tool in quantitative bioanalysis for structurally similar compounds or other challenging analytes. mdpi.comscispace.com The development of a derivatization method would require careful optimization of reaction conditions (reagent, solvent, temperature, and time) and validation to ensure the reaction is complete and reproducible. The goal is to significantly increase the signal-to-noise ratio, allowing for quantification at much lower concentrations than is possible with the underivatized molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (S)-4'-O-Methylglabridin |
| Glabridin |
| Acetic acid |
| Acetonitrile |
| Formic acid |
Future Research Directions and Translational Potential
Exploration of Novel Biosynthetic Enzymes and Pathways for Complete Elucidation
The biosynthetic pathway of glabridin (B1671572) and its derivatives is a complex, maze-like network involving multiple enzymatic steps and parallel routes. biorxiv.orgsciety.org While significant progress has been made in identifying key enzymes, a complete understanding of the entire pathway remains a critical research goal. Future investigations will likely focus on the discovery and characterization of novel enzymes that fine-tune the structure and activity of the final molecule.
Recent studies have deconstructed glabridin biosynthesis into four main classes of tailoring reactions: pterocarpin reduction, prenylation, prenyl cyclization, and demethylation. biorxiv.orgbiorxiv.org These reactions are catalyzed by specific enzyme families, including pterocarpin reductases (PTRs), prenyltransferases (PTs), oxidative cyclases (OCs), and demethylases (DMTs). biorxiv.orgbiorxiv.orgnih.gov For instance, research has identified specific enzymes from Glycyrrhiza glabra such as GgPTR2, GgOC1, and GgDMT1, which are involved in these transformations. biorxiv.orgbiorxiv.org GgOC1, a BBE-type enzyme, has been shown to catalyze the oxidative cyclization of 4'-O-methylpreglabridin to yield 4'-O-methylglabridin. biorxiv.orgbiorxiv.org Similarly, the demethylase GgDMT1 exhibits high promiscuity, efficiently demethylating various 4'-O-methylated substrates. biorxiv.org
The complete elucidation of this intricate network is essential for several reasons. It provides a blueprint for metabolic engineering efforts aimed at heterologous production and allows for the generation of novel derivatives by combining enzymes from different pathways. Future work will involve mining the genomes and transcriptomes of various Glycyrrhiza species to identify new enzymatic candidates and functionally characterizing them to map all possible biosynthetic routes. biorxiv.orgbiorxiv.org
Table 1: Key Enzyme Classes in Glabridin Biosynthesis
| Enzyme Class | Abbreviation | Function | Example Enzyme |
|---|---|---|---|
| Pterocarpan (B192222) Reductase | PTR | Catalyzes the reduction of pterocarpans to isoflavans. nih.gov | GgPTR2 biorxiv.org |
| Prenyltransferase | PT | Adds a prenyl group to the isoflavonoid (B1168493) scaffold. biorxiv.org | GgPT1 biorxiv.org |
| Oxidative Cyclase | OC | Catalyzes intramolecular cyclization to form the pyran ring. biorxiv.org | GgOC1 biorxiv.orgbiorxiv.org |
Rational Design and Synthesis of (S)-4'-O-Methylglabridin Analogs with Targeted Bioactivity
Building on a deeper understanding of its structure-activity relationships (SAR), the rational design and synthesis of novel (S)-4'-O-Methylglabridin analogs represent a promising avenue for developing compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov SAR studies help to identify the key structural features of the molecule responsible for its biological effects, guiding the chemical modification process to optimize therapeutic efficacy. researchgate.netmdpi.com
The synthesis of various glabridin derivatives, such as 2'-O-methylglabridin and 2',4'-O-dimethylglabridin, has already been undertaken to explore their potential as, for example, tyrosinase inhibitors for skin whitening applications. nih.gov Future research will expand upon this by creating a diverse library of analogs through targeted modifications of the core isoflavonoid structure. This includes altering the substitution patterns on the aromatic rings, modifying the pyran ring, and introducing different functional groups to modulate properties like solubility and cell permeability. evitachem.com
Quantitative structure-activity relationship (QSAR) studies can further refine this process by correlating the structural features of analogs with their biological activity. mdpi.com For instance, understanding how enhancers with different molecular weights or polarizability affect the release and permeation of glabridin from hydrogel formulations can inform the design of topical delivery systems. mdpi.com By systematically exploring these chemical modifications, researchers aim to develop next-generation analogs with superior therapeutic profiles for a range of applications, from dermatology to oncology. nih.govnih.gov
Advanced Computational Modeling for Predictive Drug Discovery and Development Initiatives
Advanced computational modeling and in silico techniques are becoming indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the properties of new chemical entities and guide experimental work. researchspectra.org.innih.govnih.govmdpi.com For (S)-4'-O-Methylglabridin and its analogs, these approaches can accelerate the identification of promising drug candidates.
Molecular docking simulations are used to predict the binding affinity and interaction patterns of glabridin derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.govmdpi.com For example, docking studies have been employed to investigate the potential of glabridin derivatives as tyrosinase inhibitors, with compounds like 5'-formylglabridin showing a high binding affinity in computational models. nih.gov These predictions help prioritize which analogs to synthesize and test experimentally.
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a crucial step in early-stage drug development. nih.govdntb.gov.ua Web-based tools can evaluate the pharmacokinetic and drug-likeness properties of designed analogs, flagging potential liabilities before significant resources are invested in their synthesis and testing. nih.govdntb.gov.ua By integrating these computational methods, researchers can streamline the drug discovery pipeline, enhancing the efficiency of identifying and optimizing lead compounds based on (S)-4'-O-Methylglabridin.
Integration of Omics Data for Systems-Level Understanding of Biological Effects
A systems-level understanding of how (S)-4'-O-Methylglabridin affects biological processes is crucial for elucidating its mechanisms of action and identifying potential biomarkers. The integration of various "omics" data, such as transcriptomics and metabolomics, provides a comprehensive view of the molecular changes induced by the compound. nih.gov
Transcriptomic analysis, which studies the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to treatment with (S)-4'-O-Methylglabridin. nih.govfrontiersin.org This can point to the specific signaling pathways being modulated. nih.gov For instance, studies on glabridin have implicated its involvement in pathways like NF-κB and MAPK. nih.gov Metabolomics, the study of the complete set of small-molecule metabolites, complements this by identifying changes in the metabolic profile of cells or tissues. nih.gov
By combining these datasets, researchers can construct a more complete picture of the compound's biological impact. nih.gov For example, integrated metabolomic and transcriptomic studies on Glycyrrhiza species have been instrumental in understanding the biosynthesis of isoflavonoids. nih.govfrontiersin.org Applying this integrated approach to study the pharmacological effects of (S)-4'-O-Methylglabridin will help to uncover its full therapeutic potential and identify novel applications.
Table 2: Omics Technologies in (S)-4'-O-Methylglabridin Research
| Omics Technology | Information Provided | Application in Research |
|---|---|---|
| Transcriptomics | Gene expression profiles (up/down-regulation of genes). frontiersin.org | Identifying signaling pathways affected by the compound (e.g., NF-κB, MAPK). nih.govnih.gov |
| Metabolomics | Changes in the levels of endogenous small molecules (metabolites). nih.gov | Understanding the impact on cellular metabolism and identifying biomarkers of effect. nih.gov |
| Integrated Omics | A holistic view of molecular changes, linking gene expression to metabolic output. nih.gov | Elucidating complex biosynthetic pathways and mechanisms of pharmacological action. nih.govfrontiersin.org |
Development of Sustainable Production Methods (e.g., Microbial Cell Factories) for Scalable Supply
A major bottleneck for the commercialization of many valuable plant-derived natural products, including (S)-4'-O-Methylglabridin, is their low abundance in the native plant. biorxiv.org Extraction from Glycyrrhiza glabra roots is often low-yielding, making it an unsustainable and economically challenging source for a scalable supply. biorxiv.org Metabolic engineering of microbial cell factories, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, offers a promising and sustainable alternative. mdpi.comnih.govnih.govresearchgate.net
Microbial production has several advantages, including short production cycles, reduced waste, and the potential for large-scale, controlled fermentation. mdpi.combohrium.com Significant progress has already been made in this area, with researchers successfully reconstructing the complex, multi-route biosynthetic pathway of glabridin in yeast, leading to its de novo synthesis. biorxiv.orgsciety.orgbiorxiv.orgresearchgate.net This involves introducing the necessary plant enzymes into the microbial host and optimizing metabolic fluxes to enhance product yield. nih.govlbl.govrsc.org
Future research will focus on improving the efficiency and robustness of these microbial platforms. nih.gov Strategies include optimizing enzyme performance, balancing metabolic pathways to avoid conflicts between cell growth and product synthesis, and developing high-throughput screening methods to identify superior production strains. nih.govnih.govresearchgate.net The development of efficient microbial cell factories is a critical step towards ensuring a reliable and cost-effective supply of (S)-4'-O-Methylglabridin for clinical and commercial use. mdpi.comnih.gov Other approaches, such as using endophytic fungi isolated from the licorice root, are also being explored as potential production systems. nih.gov
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity of (S)-4'-O-Methylglabridin using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS).
- ¹H NMR : Compare observed chemical shifts (e.g., aromatic protons at δ 6.2–7.3 ppm, methoxy groups at δ 3.8–3.9 ppm) with literature data .
- ¹³C NMR : Confirm the presence of a benzenediol moiety (δ 110–160 ppm) and pyrano-chromen backbone .
- High-Resolution MS : Validate the molecular formula (C₂₁H₂₂O₄) with a monoisotopic mass of 338.1518 Da .
Q. What experimental approaches are effective for isolating (S)-4'-O-Methylglabridin from natural sources?
- Methodology :
Extraction : Use ethanol or methanol for preliminary extraction from Glycyrrhiza species roots .
Purification : Employ silica gel column chromatography with gradients of hexane-ethyl acetate, followed by preparative HPLC .
Crystallization : Optimize solvent systems (e.g., methanol-chloroform) to obtain colorless crystals (melting point: 120–121°C) .
- Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Protocol :
- Pathogens : Test against Botrytis cinerea, Sclerotinia sclerotiorum, and Xanthomonas oryzae using microdilution assays .
- Dosage : Apply concentrations from 1–50 µg/mL, with EC₅₀ values <10 µg/mL indicating potent activity .
- Controls : Compare with standard fungicides (e.g., thiophanate-methyl) to assess relative efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for (S)-4'-O-Methylglabridin across studies?
- Analysis Framework :
Experimental Variables : Scrutinize differences in assay conditions (e.g., solvent polarity, incubation time) .
Purity and Isomerism : Confirm enantiomeric purity, as impurities or racemic mixtures may skew results .
Statistical Validation : Use ANOVA to compare EC₅₀ values across replicates and studies .
- Case Example : Discrepancies in antifungal activity against Rhizoctonia solani may arise from variations in spore viability assays .
Q. What strategies optimize the synthetic yield of (S)-4'-O-Methylglabridin for structure-activity relationship (SAR) studies?
- Synthetic Routes :
Chiral Catalysis : Utilize asymmetric synthesis with chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity .
Protecting Groups : Protect hydroxyl groups during methylation to prevent side reactions .
- Yield Optimization :
- Monitor reaction kinetics via LC-MS.
- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .
Q. How can ADMET properties of (S)-4'-O-Methylglabridin inform its development as a drug lead?
- Key Parameters :
- Absorption : Calculate LogP (~3.2) to predict membrane permeability .
- Metabolism : Screen for CYP450 inhibition (e.g., CYP2D6) using liver microsomes .
- Toxicity : Assess hepatotoxicity via in vitro cell viability assays (e.g., HepG2 cells) .
Methodological Notes
- Reproducibility : Document solvent ratios, temperature, and instrument calibration in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .
- Advanced Instrumentation : Use cryoprobes for low-concentration NMR samples to enhance signal-to-noise ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
